N-(2-fluoro-5-nitrophenyl)acetamide chemical properties
N-(2-fluoro-5-nitrophenyl)acetamide chemical properties
An In-depth Technical Guide to the Chemical Properties of N-(2-fluoro-5-nitrophenyl)acetamide
Introduction
N-(2-fluoro-5-nitrophenyl)acetamide, CAS No. 454-07-9, is a substituted nitroaromatic compound of significant interest in synthetic organic chemistry.[1] Its molecular architecture, featuring an acetamido group, a nitro functionality, and a fluorine atom on a benzene ring, presents a unique combination of reactive sites. This makes it a versatile intermediate and building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[2][3] The strategic placement of the electron-withdrawing nitro group and the halogen substituent significantly influences the reactivity of the aromatic ring and the properties of the amide linkage.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the core chemical and physical properties of N-(2-fluoro-5-nitrophenyl)acetamide, outlines a robust protocol for its synthesis and characterization, discusses its chemical reactivity, and provides essential safety and handling information. The content is structured to deliver not just data, but also the underlying scientific rationale to empower effective application in a laboratory setting.
Core Chemical and Physical Properties
The fundamental physicochemical properties of a compound are critical for its application in synthesis, dictating choices for solvents, reaction conditions, and purification methods. The properties of N-(2-fluoro-5-nitrophenyl)acetamide are summarized below. It is important to note that while some properties like melting point are experimentally determined, others, such as boiling point and pKa, are often computationally predicted and should be regarded as estimates.[1]
| Identifier | Value | Source(s) |
| IUPAC Name | N-(2-fluoro-5-nitrophenyl)acetamide | [1] |
| CAS Number | 454-07-9 | [1] |
| Molecular Formula | C₈H₇FN₂O₃ | [1] |
| Molecular Weight | 198.15 g/mol | [1] |
| Physical State | Solid (predicted) | |
| Melting Point | 180-182 °C | [1] |
| Boiling Point | 365.2 ± 32.0 °C | [1] |
| Density | 1.429 ± 0.06 g/cm³ | [1] |
| pKa | 13.12 ± 0.70 | [1] |
Synthesis and Purification
The most direct and common method for the synthesis of N-(2-fluoro-5-nitrophenyl)acetamide is the N-acetylation of its corresponding aniline precursor, 2-fluoro-5-nitroaniline. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.
The choice of acetic anhydride is strategic; it is highly reactive, readily available, and its byproduct, acetic acid, is easily removed during workup. The reaction can be performed with or without a catalyst. While the reaction can proceed on its own, a mild base like pyridine or triethylamine can be used to scavenge the acetic acid formed, driving the equilibrium towards the product.[4] Alternatively, the reaction can be carried out in a solvent like glacial acetic acid, which can also serve as a catalyst.[5]
Experimental Protocol: Acetylation of 2-fluoro-5-nitroaniline
This protocol is adapted from standard procedures for the acetylation of substituted anilines.[4][6]
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-5-nitroaniline (1.0 eq).
-
Dissolution: Add a suitable solvent, such as dichloromethane (DCM) or glacial acetic acid (approx. 10 mL per gram of aniline), and stir until the starting material is fully dissolved.
-
Reagent Addition: Slowly add acetic anhydride (1.5 - 2.0 eq) to the stirred solution. An exotherm may be observed. If using a non-acidic solvent like DCM, a catalytic amount of a tertiary amine like triethylamine (0.1 eq) can be added.[4]
-
Reaction Monitoring: Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed (typically 2-4 hours). If the reaction is sluggish, it can be gently heated to 40-60°C.[4]
-
Workup: Once the reaction is complete, cool the flask in an ice-water bath. Slowly and carefully add cold deionized water (approx. 20-30 mL) to the stirred mixture to quench any excess acetic anhydride and to precipitate the product. The hydrolysis of acetic anhydride is exothermic.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove acetic acid and other water-soluble impurities. Continue washing until the filtrate is neutral to pH paper.
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Purification: The crude product can be further purified by recrystallization. A common solvent system for this type of compound is ethanol or an ethanol/water mixture.[7] Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to a constant weight.
Spectroscopic Characterization
Structural confirmation of the synthesized N-(2-fluoro-5-nitrophenyl)acetamide is achieved through a combination of spectroscopic techniques. While a complete set of experimentally verified spectra for this specific compound is not widely available in public databases, its expected spectral features can be reliably predicted based on its structure and data from closely related analogs.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the amide proton, the three aromatic protons, and the methyl protons of the acetyl group. The aromatic region will be complex due to fluorine-proton (H-F) and proton-proton (H-H) coupling.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of eight unique carbon atoms. The carbonyl carbon of the amide will appear significantly downfield (~169 ppm). The carbon atom directly bonded to the fluorine will appear as a doublet with a large coupling constant (¹JCF ≈ 250 Hz).[9]
Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Amide | ~9.9 (broad s) | 1H | -NH |
| Aromatic | ~8.8 (dd) | 1H | H6 |
| Aromatic | ~8.2 (ddd) | 1H | H4 |
| Aromatic | ~7.3 (t) | 1H | H3 |
| Acetyl | ~2.3 (s) | 3H | -CH₃ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | |
| Carbonyl | ~169 | C=O | |
| Aromatic C-F | ~158 (d, ¹JCF ≈ 252 Hz) | C2 | |
| Aromatic C-NO₂ | ~142 | C5 | |
| Aromatic C-NH | ~130 (d) | C1 | |
| Aromatic CH | ~128 (d) | C6 | |
| Aromatic CH | ~125 (d) | C4 | |
| Aromatic CH | ~116 (d, ²JCF ≈ 24 Hz) | C3 | |
| Methyl | ~25 | -CH₃ |
Note: Predicted values are based on analysis of similar compounds and standard chemical shift ranges. Actual values may vary.[8][9]
Infrared (IR) Spectroscopy
The IR spectrum is invaluable for identifying the key functional groups within the molecule. Characteristic absorption bands confirm the presence of the amide and nitro groups.[10]
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H Stretch | Amide |
| ~1700 | C=O Stretch (Amide I) | Amide |
| ~1580, ~1350 | Asymmetric & Symmetric N-O Stretch | Nitro (NO₂) |
| ~1520 | N-H Bend (Amide II) | Amide |
| ~1250 | C-N Stretch | Amide/Aromatic Amine |
| ~1200 | C-F Stretch | Aryl-Fluoride |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For N-(2-fluoro-5-nitrophenyl)acetamide (C₈H₇FN₂O₃), the expected molecular ion peak [M]⁺ would have an m/z value corresponding to its molecular weight of 198.15.[1] High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition.
Chemical Reactivity and Potential Applications
The synthetic utility of N-(2-fluoro-5-nitrophenyl)acetamide stems from the reactivity of its distinct functional groups.
-
Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine (NH₂) using various reagents, such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid.[11] This transformation is fundamental in medicinal chemistry, as the resulting diamine can be used as a scaffold for building heterocyclic rings or for further functionalization.
-
Hydrolysis of the Amide: The acetamido group can be hydrolyzed back to a primary amine under acidic or basic conditions.[5] This serves as a protecting group strategy; the amine is protected as an amide to direct other reactions (like nitration on a different starting material), and then deprotected when needed.[2]
-
Aromatic Ring Reactivity: The aromatic ring is strongly deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing effects of the nitro group and, to a lesser extent, the fluorine atom. However, it is activated towards nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group. The fluorine atom itself can act as a leaving group in SNAr reactions under forcing conditions.
These reactive properties make N-(2-fluoro-5-nitrophenyl)acetamide a valuable intermediate for synthesizing a range of target molecules, including potential pharmaceutical agents, agrochemicals, and specialized dyes.[2][11]
Safety and Handling
As with any chemical, proper safety precautions are essential when handling N-(2-fluoro-5-nitrophenyl)acetamide. While a complete, official safety data sheet (SDS) is not available from all sources, the compound is classified as an irritant.[1] A conservative safety assessment based on structurally related nitroaromatic and fluoroaromatic compounds is prudent.[12][13]
-
GHS Hazard Classification (Anticipated):
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat should be worn. Ensure exposed skin is covered.
-
-
Handling and Storage:
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.[14]
-
Avoid breathing dust, fumes, or vapors.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[14]
-
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air.
-
In Case of Skin Contact: Immediately wash with plenty of soap and water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical advice/attention.[13]
-
Conclusion
N-(2-fluoro-5-nitrophenyl)acetamide is a well-defined organic compound with significant potential as a synthetic intermediate. Its chemical properties are dictated by the interplay of its amide, nitro, and fluoro functionalities. The synthesis via N-acetylation of 2-fluoro-5-nitroaniline is a straightforward and robust process. While detailed experimental spectroscopic data is not universally published, its structure can be confidently confirmed using standard analytical techniques (NMR, IR, MS), with predictable spectral features. Understanding its reactivity, particularly the susceptibility of the nitro group to reduction, is key to leveraging this molecule as a building block for more complex chemical entities in research and development. Adherence to strict safety protocols is paramount to ensure its safe handling and use in the laboratory.
References
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PrepChem.com. (n.d.). Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. Retrieved from [Link]
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The Royal Society of Chemistry. (2017). Supporting Information: Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Retrieved from [Link]
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ChemicalBook. (2017). N1-(2-FLUORO-5-NITROPHENYL)ACETAMIDE Product Description. Retrieved from
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PubChem. (n.d.). N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide. Retrieved from [Link]
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MDPI. (2019). Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. Retrieved from [Link]
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SpectraBase. (n.d.). acetamide, 2,2,2-trifluoro-N-[2-nitro-4-[(2,2,2-trifluoroacetyl)amino]phenyl]-. Retrieved from [Link]
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
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NIST. (n.d.). Acetamide, N-(2-nitrophenyl)-. Retrieved from [Link]
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Flinn Scientific. (n.d.). Safety Data Sheet (SDS) Acetamide. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 2-fluoro-5-nitroaniline.
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Capot Chemical. (2025). MSDS of N-(3-Fluoro-4-nitrophenyl)acetamide. Retrieved from [Link]
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